molecular formula C5H6ClNO2 B2815201 5-(Chloromethyl)-3-methoxy-1,2-oxazole CAS No. 35166-40-6

5-(Chloromethyl)-3-methoxy-1,2-oxazole

Cat. No.: B2815201
CAS No.: 35166-40-6
M. Wt: 147.56
InChI Key: MHRNHYKQFZPBLT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methoxy-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methoxy-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of suitable precursors in the presence of a base. For example, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., using sodium bicarbonate) at ambient temperature can yield 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ catalysts to enhance reaction efficiency and yield. For instance, metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-(Chloromethyl)-3-methoxy-1,2-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The compound can modulate various biological pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Chloromethyl)-3-methoxy-1,2-oxazole include other isoxazole derivatives and heterocyclic compounds with similar structures, such as:

  • 5-(Chloromethyl)furfural
  • 5-(Chloromethyl)-2-methyl-1,2-oxazole
  • 3,5-Dimethylisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This unique structure allows it to participate in distinct chemical reactions and exhibit specific biological properties .

Properties

IUPAC Name

5-(chloromethyl)-3-methoxy-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNHYKQFZPBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-40-6
Record name 5-(chloromethyl)-3-methoxy-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1.0 g 5-hydroxymethyl-3-methoxy-isoxazole and 10 g thionyl chloride was stirred at room temperature for 20 h. The excess thionylchloride was removed in vacuo, dissolved in toluene and the solvent evaporated. 1.0 g of an oil was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

1.55 g of (3-methoxyisoxazol-5-yl)methanol was dissolved in 30 ml of dichloromethane, and 2 ml of thionyl chloride was then added. The mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure to obtain 1.30 g of 5-(chloromethyl)-3-methoxyisoxazole.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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